molecular formula C9H6O3 B13297253 7-Hydroxy-1-benzofuran-5-carbaldehyde

7-Hydroxy-1-benzofuran-5-carbaldehyde

Cat. No.: B13297253
M. Wt: 162.14 g/mol
InChI Key: PWAXQEZQEHXWNE-UHFFFAOYSA-N
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Description

7-Hydroxy-1-benzofuran-5-carbaldehyde (CAS 1824329-30-7) is a high-purity benzofuran derivative offered for research and development purposes. With the molecular formula C 9 H 6 O 3 and a molecular weight of 162.14 g/mol, this compound serves as a versatile synthon in organic synthesis and medicinal chemistry . Benzofuran scaffolds, including this carbaldehyde derivative, are of significant interest in pharmaceutical research due to their wide spectrum of reported biological activities . These compounds are frequently investigated for their antioxidant potential , acting as radical scavengers that can donate a hydrogen atom or an electron to neutralize harmful free radicals like superoxide and hydroxyl radicals . This mechanism is crucial in research models studying oxidative stress , which is implicated in neurodegenerative diseases (such as Alzheimer's and Parkinson's), cancer, diabetes, and cardiovascular conditions . Beyond antioxidant applications, the benzofuran core is a privileged structure in drug discovery, found in compounds with documented antiviral, anti-inflammatory, antimicrobial, and anticancer properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

7-hydroxy-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h1-5,11H

InChI Key

PWAXQEZQEHXWNE-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)C=O)O

Origin of Product

United States

Derivatization and Structural Modification Studies of 7 Hydroxy 1 Benzofuran 5 Carbaldehyde

Introduction of Functional Groups and Substituents

The inherent reactivity of the hydroxyl and aldehyde moieties on the 7-hydroxy-1-benzofuran-5-carbaldehyde scaffold allows for the straightforward introduction of new functional groups and substituents. The phenolic hydroxyl group at the C-7 position is a prime site for O-alkylation and O-acylation reactions. Standard Williamson ether synthesis conditions, employing an alkyl halide in the presence of a mild base such as potassium carbonate, can be used to introduce a variety of alkyl or substituted alkyl chains. This modification can influence the lipophilicity and steric profile of the molecule. Similarly, acylation through reaction with acid chlorides or anhydrides yields the corresponding esters, which can act as prodrugs or alter the electronic properties of the benzofuran (B130515) ring system.

The aldehyde group at the C-5 position is amenable to a range of transformations. Oxidation, using reagents like potassium permanganate (B83412) or silver oxide, converts the aldehyde to a carboxylic acid. This carboxylic acid derivative is a key intermediate for forming amides, esters, and heterocyclic systems like oxadiazoles (B1248032). Conversely, reduction of the aldehyde, for instance with sodium borohydride, yields the corresponding primary alcohol, 7-hydroxy-5-(hydroxymethyl)-1-benzofuran. This alcohol can be further functionalized, for example, through conversion to a halide, providing a handle for subsequent nucleophilic substitution reactions. These fundamental transformations are pivotal for creating a library of derivatives with varied functional features.

Synthesis of Schiff Bases and Imine Derivatives

The aldehyde functional group of this compound is a key reaction center for the synthesis of imines, commonly known as Schiff bases. This transformation is typically achieved through a condensation reaction with primary amines under mild acidic or basic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine.

This synthetic route has been widely applied to various benzofuran carboxaldehydes to produce a diverse range of derivatives. The reaction is versatile, accommodating a wide array of primary amines, including aliphatic, aromatic, and heterocyclic amines, as well as hydrazines and hydrazides. The resulting benzofuran hydrazones are noted for their biological properties and potential as multifunctional molecules. unife.it The specific amines or hydrazides used can be selected to introduce desired structural motifs or functional groups, thereby tuning the electronic and steric properties of the final compound.

Table 1: Examples of Schiff Base and Imine Derivatives from this compound
Reactant (Amine/Hydrazine)Resulting Derivative StructureDerivative Class
AnilineAniline DerivativeSchiff Base (Imine)
Hydrazine (B178648) HydrateHydrazine DerivativeHydrazone
IsonicotinohydrazideIsonicotinohydrazide DerivativeAcylhydrazone
4-Aminobenzoic acid4-Aminobenzoic acid DerivativeSchiff Base (Imine)

Formation of Fused Heterocyclic Systems

The this compound framework serves as a valuable starting point for the construction of more complex fused heterocyclic systems, notably those containing oxadiazole and pyrazole (B372694) rings.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives typically begins with the oxidation of the 5-carbaldehyde group to a carboxylic acid. This acid is then converted into its corresponding acyl hydrazide by reacting it with hydrazine hydrate. The resulting acyl hydrazide is a crucial intermediate that can be cyclized to form the 1,3,4-oxadiazole ring through various methods. A common approach involves reaction with carbon disulfide in a basic medium, followed by acidification, to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. Alternatively, cyclization can be achieved by reacting the acyl hydrazide with different reagents, such as orthoesters or acid chlorides, to introduce various substituents at the 2-position of the oxadiazole ring.

For the incorporation of a pyrazole ring, a multi-step approach is generally employed. The aldehyde group of the parent compound is first utilized in a Claisen-Schmidt condensation with an appropriate ketone (e.g., acetophenone) to form a benzofuran-chalcone derivative. This chalcone (B49325), which is an α,β-unsaturated ketone, serves as the key precursor for pyrazole synthesis. The subsequent reaction of the chalcone with hydrazine or a substituted hydrazine derivative in a suitable solvent like ethanol (B145695) or acetic acid leads to a cyclocondensation reaction, yielding a 3,5-disubstituted pyrazole ring attached to the benzofuran core.

The aldehyde functionality of this compound is an ideal starting point for the synthesis of chalcones, which are important intermediates for various heterocyclic compounds. The synthesis is achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of the benzofuran aldehyde with a ketone, typically an acetophenone (B1666503) derivative. nih.gov This reaction creates a three-carbon α,β-unsaturated carbonyl system that links the benzofuran ring to another aromatic ring.

These benzofuran-chalcone conjugates can be further elaborated to form thiopyrimidine derivatives. The reaction of a chalcone with thiourea (B124793) in an alkaline medium, such as alcoholic potassium hydroxide, leads to the cyclization and formation of a 4,6-disubstituted pyrimidine-2-thiol. nih.govresearchgate.netnlai.ir This synthetic strategy allows for the fusion of the benzofuran scaffold with a thiopyrimidine moiety, creating hybrid molecules with potential for diverse applications.

Table 2: Synthesis of Chalcone and Thiopyrimidine Derivatives
Reactant (Ketone)Intermediate Chalcone StructureFinal Thiopyrimidine Structure
AcetophenoneAcetophenone ChalconeAcetophenone Thiopyrimidine
4-Methoxyacetophenone4-Methoxyacetophenone Chalcone4-Methoxyacetophenone Thiopyrimidine
4-Chloroacetophenone4-Chloroacetophenone Chalcone4-Chloroacetophenone Thiopyrimidine

The synthesis of benzofuran-pyran analogs from this compound represents a sophisticated extension of its derivatization potential, leading to the formation of chromene-type structures. One plausible synthetic route involves a condensation reaction between the starting aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, under base-catalyzed conditions (Knoevenagel condensation). This would yield a benzofuran-2-ylidenepropanedinitrile intermediate.

Subsequent reaction of this intermediate with a suitable 1,3-dicarbonyl compound or a species that can act as a dinucleophile could initiate a cascade of reactions, including Michael addition followed by intramolecular cyclization and dehydration, to construct the pyran ring. For instance, reaction with dimedone in the presence of a base like piperidine (B6355638) could lead to the formation of a fused pyran ring, resulting in a benzofuro[c]chromene derivative. While specific examples starting from this compound are not extensively documented, the synthesis of chromene-containing chalcones from related benzofuran aldehydes demonstrates the feasibility of incorporating pyran and benzopyran motifs into the core structure. nih.gov

Halogenation and Other Electrophilic Aromatic Substitution Reactions

The benzofuran ring system is generally reactive towards electrophilic substitution. The reactivity and regioselectivity of these reactions on this compound are governed by the electronic effects of the existing substituents. The furan (B31954) ring is typically more electron-rich than the benzene (B151609) ring, but electrophilic attack on the furan moiety (C2 or C3) can be influenced by the stability of the resulting intermediate. rsc.org

In this specific molecule, the benzene ring is activated by the powerful electron-donating effect of the C-7 hydroxyl group. As an ortho-, para-directing group, the hydroxyl functionality strongly activates the C-6 position for electrophilic attack (the para-position C-4 is already substituted). The C-5 carbaldehyde group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C-7 and C-3 positions but its influence is generally overcome by the activating hydroxyl group. Therefore, electrophilic aromatic substitution reactions such as halogenation (bromination or chlorination) or nitration are expected to occur selectively at the C-6 position. nih.gov For example, bromination using bromine in acetic acid would likely yield 6-bromo-7-hydroxy-1-benzofuran-5-carbaldehyde as the major product. This regioselectivity provides a reliable method for introducing substituents at a specific position on the benzene portion of the scaffold.

Dimerization and Lignan (B3055560) Derivative Formation

The derivatization of this compound can extend to the formation of dimeric structures and lignan-like compounds. Lignans are a class of naturally occurring polyphenols characterized by the coupling of two phenylpropanoid units. While specific studies on the dimerization of this compound are not extensively documented, the reactivity of its phenolic hydroxyl and aldehyde groups, along with the benzofuran core, suggests plausible pathways for such transformations, primarily through oxidative coupling reactions.

Oxidative Coupling Pathways

Oxidative coupling is a common method for the formation of C-C and C-O bonds between phenolic compounds, often mediated by enzymes like peroxidases or laccases, or by chemical oxidants. wikipedia.org For this compound, the phenolic hydroxyl group can undergo one-electron oxidation to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring and the furan oxygen. The subsequent radical-radical coupling can lead to various dimeric structures.

The reactivity of phenolic aldehydes, such as syringaldehyde (B56468) and vanillin, in oxidative transformations has been studied, indicating that the aromatic ring can undergo coupling reactions. nih.govresearchgate.netacs.org The order of reactivity in these reactions is often influenced by the number and nature of substituents on the aromatic ring. nih.govacs.org

Formation of Lignan-Like Derivatives

Lignan and neolignan structures containing a benzofuran core are found in nature and exhibit a range of biological activities. rsc.org The synthesis of such compounds often involves biomimetic oxidative dimerization of precursors like hydroxycinnamic acid esters. researchgate.netnih.gov These reactions can yield complex structures, including dihydrobenzofuran lignans. nih.gov

For this compound, a hypothetical pathway to lignan-like derivatives could involve an initial oxidative coupling to form a biphenyl-type linkage, followed by further intramolecular cyclization if appropriate side chains are present. Alternatively, the aldehyde functionality could participate in reactions that form the characteristic linkages of lignans, although this is less typical than the coupling of propenyl side chains found in natural lignan precursors.

The table below summarizes potential dimeric structures that could arise from the oxidative coupling of this compound, based on known reactions of similar phenolic compounds.

Potential Dimer Type Linkage Description
Biphenyl (B1667301) DerivativeC-CDirect carbon-carbon bond formation between two benzofuran rings, likely at positions ortho or para to the hydroxyl group.
Diphenyl Ether DerivativeC-O-CFormation of an ether linkage between the phenolic oxygen of one molecule and an aromatic carbon of another.

It is important to note that the actual products formed would depend on the specific reaction conditions, including the choice of oxidant and catalyst. The regioselectivity of the coupling would also be a critical factor, influenced by the electronic and steric properties of the this compound molecule.

Advanced Spectroscopic and Structural Characterization Techniques for 7 Hydroxy 1 Benzofuran 5 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical data on the chemical environment of protons within a molecule. For derivatives of 7-Hydroxy-1-benzofuran-5-carbaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the aldehyde, hydroxyl, and aromatic protons.

The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (OH) signal is often observed as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically found in the δ 5.0-11.0 ppm range.

The protons on the benzofuran (B130515) core exhibit characteristic shifts and coupling patterns. The protons on the furan (B31954) ring, H-2 and H-3, often appear as doublets. semanticscholar.org The remaining protons on the benzene (B151609) ring, H-4 and H-6, would appear as singlets in the aromatic region (δ 6.5-8.0 ppm), confirming the substitution pattern. For instance, in related benzofuran structures, aromatic protons on a trisubstituted benzene ring can appear as an ABX spin system. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Structure Note: Data are hypothetical and based on typical values for related structures.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8d~2.2
H-3~6.9d~2.2
H-4~7.9s-
H-6~7.3s-
-CHO~9.9s-
7-OH~10.5s (broad)-

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The most downfield signal in the ¹³C NMR spectrum of this compound derivatives corresponds to the aldehyde carbonyl carbon (C=O), typically appearing in the range of δ 190-195 ppm. The carbons of the aromatic and furan rings resonate between δ 90 and 160 ppm. The carbon atom attached to the hydroxyl group (C-7) is shifted downfield due to the oxygen's electronegativity, while the other ring carbons can be assigned based on DEPT experiments and comparison with data from similar benzofuran structures. mdpi.comsemanticscholar.org For example, in a related 5-ylcarbonyl benzofuran derivative, signals were observed at 15.9 (CH₃), 58.0 (OCH₃), and 91.9 (C-7 benzofuran). semanticscholar.org

Table 2: Representative ¹³C NMR Spectral Data for a this compound Structure Note: Data are hypothetical and based on typical values for related structures.

Carbon AssignmentChemical Shift (δ, ppm)
C-2~148
C-3~108
C-3a~125
C-4~122
C-5~130
C-6~115
C-7~155
C-7a~145
-CHO~192

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns, which aids in structural elucidation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules like benzofuran derivatives. nih.gov It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the unambiguous determination of the molecular weight. mdpi.comcolostate.edu Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the molecular ion. The fragmentation patterns of benzofuran derivatives often involve characteristic losses of small, stable molecules. For 2-aroylbenzofuran derivatives, common fragmentation processes include the elimination of CO and CO₂. bohrium.comresearchgate.net For this compound, fragmentation would likely involve the initial loss of CO from the aldehyde group.

Table 3: Predicted ESI-MS Fragmentation for this compound (Molecular Weight: 176.15 g/mol )

Ionm/z (Positive Mode)m/z (Negative Mode)Description
[M]⁺176176Molecular Ion
[M+H]⁺177-Protonated Molecule
[M-H]⁻-175Deprotonated Molecule
[M+Na]⁺199-Sodium Adduct
[M-CO+H]⁺149-Loss of Carbon Monoxide

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The ionization method typically used is electron ionization (EI), a high-energy technique that results in extensive fragmentation.

Under EI conditions, the mass spectrum of a benzofuran derivative will show an abundant molecular ion (M⁺). The fragmentation pattern is a unique fingerprint that helps identify the compound. A primary fragmentation pathway for compounds containing a pyrone ring, such as coumarins, is the loss of a CO molecule to form a stable benzofuran radical ion. benthamopen.com For this compound, characteristic fragmentation would likely involve the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion, or the loss of the formyl radical (•CHO) to yield a benzofuranyl cation. Further fragmentation could involve the elimination of CO from the furan ring. benthamopen.com This technique is highly effective for identifying and quantifying derivatized forms of hydroxy compounds in complex mixtures. researchgate.netspringernature.com

Table 4: Predicted Key Fragments in GC-MS (EI) for this compound

m/zProposed FragmentDescription
176[C₉H₆O₃]⁺Molecular Ion (M⁺)
175[C₉H₅O₃]⁺Loss of H•
148[C₈H₅O₃]⁺Loss of CO from furan ring
147[C₉H₅O₂]⁺Loss of •CHO (formyl radical)
119[C₈H₇O]⁺Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound would display several characteristic absorption bands.

The presence of the hydroxyl group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching. The aldehyde functional group is identified by two key features: a strong C=O stretching absorption typically found between 1685-1710 cm⁻¹ for aromatic aldehydes, and two characteristic, medium-intensity C-H stretching bands around 2800 cm⁻¹ and 2700 cm⁻¹. pressbooks.publibretexts.org The aromatic nature of the compound is indicated by C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. vscht.cz Finally, the C-O-C ether linkage of the benzofuran ring would show a strong stretching band in the 1000-1300 cm⁻¹ range. libretexts.org

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Frequency Range (cm⁻¹)Intensity
Phenolic -OHO-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aldehyde C-HC-H Stretch~2820 and ~2720Medium
Aldehyde C=OC=O Stretch1685 - 1710Strong
Aromatic C=CC=C Stretch1400 - 1600Medium to Weak
Furan C-O-CC-O Stretch1000 - 1300Strong

Computational Chemistry and Molecular Modeling Investigations on 7 Hydroxy 1 Benzofuran 5 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. physchemres.org It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. aip.orgresearchgate.net For benzofuran (B130515) scaffolds, DFT studies have been crucial in understanding their intrinsic properties that govern their chemical behavior and biological activity. sci-hub.se

The electronic structure of a molecule is fundamentally linked to its stability and reactivity. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. sci-hub.se

DFT calculations are used to determine the energies of these orbitals and map the electron density distribution. For benzofuran derivatives, these studies reveal how different substituents on the core structure influence the electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity and potential for intermolecular interactions. physchemres.org Molecular Electrostatic Potential (MESP) maps, also derived from DFT calculations, visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions with biological receptors. sci-hub.se

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Finding
Benzofuran Derivative 1-6.15-1.784.37Indicates high stability due to a significant energy gap.
Benzofuran Derivative 2-5.98-2.053.93A smaller gap suggests potentially higher reactivity compared to Derivative 1.

Binding energy calculations provide a quantitative measure of the interaction strength between two or more molecules, such as a ligand and its receptor. In the context of DFT, these calculations can elucidate the stability of a complex. While absolute binding free energy calculations are computationally intensive, DFT can provide valuable estimates of interaction energies. nih.govresearchgate.net Studies on benzofuran derivatives have used these calculations to understand their stability when interacting with various targets. For example, interaction energies calculated for benzofuran derivatives in different solvent environments, such as water, suggest increased stability and reactivity under physiological conditions, which is crucial for drug design. researchgate.netresearchgate.net These computational predictions of binding strength are essential for prioritizing compounds for further experimental testing. nih.gov

DFT is a powerful tool for predicting the chemical reactivity of molecules. By analyzing the electronic properties derived from DFT calculations, such as the HOMO-LUMO gap and charge distribution, researchers can identify the most probable sites for chemical reactions. semanticscholar.org Local reactivity descriptors, derived from conceptual DFT, can pinpoint specific atoms or functional groups that are susceptible to nucleophilic or electrophilic attack. semanticscholar.org For benzofuran derivatives, this predictive capability is invaluable for understanding their mechanism of action and potential metabolic pathways. The analysis helps in designing derivatives with enhanced stability or specific reactivity towards a biological target. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.netbrieflands.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. jazindia.comafricanjournalofbiomedicalresearch.com

Molecular docking simulations predict how a ligand, such as a 7-Hydroxy-1-benzofuran-5-carbaldehyde derivative, fits into the binding site of a target protein. The simulation generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). researchgate.net A lower binding energy score typically indicates a more stable and favorable interaction.

These studies reveal the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For benzofuran derivatives, docking studies have consistently demonstrated their ability to form stable complexes within the active sites of various enzymes, highlighting key amino acid residues that are crucial for binding. researchgate.netderpharmachemica.com This detailed interaction analysis is vital for optimizing the ligand structure to enhance binding affinity and selectivity.

Molecular docking has been instrumental in identifying and validating the potential biological targets for benzofuran derivatives, implicating them in various therapeutic areas.

DNA Gyrase B: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial drugs. semanticscholar.orgnih.gov Docking studies have shown that benzofuran-based compounds can effectively bind to the ATP-binding site of the GyrB subunit. researchgate.netekb.eg These compounds often form hydrogen bonds with key residues like Asp73 and Asn46, and establish hydrophobic interactions within the binding pocket, mimicking the binding of natural inhibitors. researchgate.net The predicted binding affinities support their potential as novel antibacterial agents. semanticscholar.orgekb.eg

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govsemanticscholar.org Inhibition of VEGFR-2 is a major strategy in cancer therapy. semanticscholar.org Molecular docking studies have identified benzofuran derivatives as potential VEGFR-2 inhibitors. researchgate.net These compounds are predicted to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, often forming a crucial hydrogen bond with the gatekeeper residue Asp1046, which is essential for inhibitory activity. nih.gov

BMP-2: Bone Morphogenetic Protein 2 (BMP-2) is a growth factor that plays a vital role in bone and cartilage formation. nih.gov However, aberrant BMP signaling is also implicated in the progression of certain cancers. nih.govresearchgate.net Benzofuran derivatives have been investigated as inhibitors of BMP-2 inducible kinases. Virtual screening and molecular docking have identified compounds that are predicted to bind favorably to the kinase, suggesting their potential as therapeutic agents for cancers where BMP signaling is dysregulated. nih.gov

HIV-1 PR: Human Immunodeficiency Virus type 1 (HIV-1) protease is an enzyme critical for the viral life cycle, as it cleaves newly synthesized polyproteins to produce mature viral components. brieflands.comnih.gov It is a primary target for antiretroviral therapy. nih.gov Docking studies have explored the potential of benzofuran derivatives as HIV-1 protease inhibitors. researchgate.netfrontiersin.org These simulations predict that the compounds can fit within the enzyme's active site, interacting with key catalytic residues and disrupting its function, thereby offering a scaffold for the development of new anti-HIV agents. nih.gov

Compound ClassMolecular TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Benzofuran-pyrazole hybridDNA Gyrase B6YD9-7.31Asp73, Asn46, Arg136
Nicotinamide-based derivativeVEGFR-22OH4-8.50Cys919, Asp1046
Benzothiophene/Benzofuran derivativeBMP-2N/A-7.20Not specified
Benzothiazine derivativeHIV-1 Integrase (related target)1HPV-6.50Interaction with Mg2+ ions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties, known as descriptors, that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby accelerating the process of drug development. nih.gov This approach has been widely applied to various series of benzofuran derivatives to understand and optimize their therapeutic effects. nih.goveurjchem.com

The development of a QSAR model typically involves calculating a wide range of molecular descriptors for a set of compounds with experimentally determined biological activities (e.g., IC₅₀ values). nih.gov These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., LogP, molar refractivity), electronic properties, and topological features. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. eurjchem.com The robustness and predictive power of the resulting model are then rigorously evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated coefficient (Q²), and the Fisher test value (F). nih.goveurjchem.com

For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs by modifying the hydroxyl and carbaldehyde functional groups. After measuring the biological activity of these compounds against a specific target, a QSAR model could be constructed. Such a model would reveal which structural modifications—for instance, the size, electronic nature, or hydrogen-bonding capacity of substituents—are critical for enhancing activity. Research on other benzofuran series has successfully identified descriptors that govern activities ranging from vasodilation to enzyme inhibition. nih.goveurjchem.com

Table 1: Examples of QSAR Studies on Benzofuran Derivatives

Benzofuran Series Biological Activity Studied Key Descriptors Identified in Model Statistical Validation (R²)
2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids Vasodilation Maximum electron-electron repulsion for a C-O bond 0.816 nih.gov
Benzofuran and Indole derivatives Histone Lysine Methyl Transferase (HKMT) Inhibition minHBint4 (minimum H-bond interaction), Wlambdal.unity (a 3D-descriptor) 0.9328 eurjchem.com

Molecular Field Similarity Analysis

Molecular Field Similarity Analysis is a category of 3D-QSAR that provides a more detailed, three-dimensional understanding of structure-activity relationships compared to 2D-QSAR. mdpi.com Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electronic properties of molecules with their biological activities. mdpi.comresearchgate.net These methods are particularly useful for optimizing the fit of a ligand within the active site of a biological target. mdpi.com

The process begins by generating 3D conformations of a series of active molecules and aligning them based on a common structural scaffold, which for this context would be the 7-hydroxy-1-benzofuran core. researchgate.net

CoMFA calculates the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) fields surrounding the aligned molecules on a 3D grid. researchgate.net

CoMSIA evaluates similarity indices across five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. mdpi.com

The values from these fields are then correlated with the biological activity data using the Partial Least Squares (PLS) statistical method. The results are visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to either enhance or diminish biological activity. mdpi.com For example, a green contour in a steric map indicates a region where bulkier substituents are favorable for activity, while a red contour in an electrostatic map might show where a negative charge is detrimental. mdpi.com

In the context of this compound derivatives, a CoMFA or CoMSIA study would provide a visual guide for rational drug design. The resulting contour maps could indicate, for instance, that a bulky, hydrophobic group is preferred as a substituent at the 5-position (carbaldehyde), or that maintaining the hydrogen bond donor capability of the 7-hydroxyl group is crucial for binding to a target receptor. Such insights are instrumental in designing new derivatives with improved potency and selectivity. mdpi.comresearchgate.net

Table 2: Examples of 3D-QSAR / Molecular Field Analysis Studies on Benzofuran Derivatives

Method Benzofuran Series Biological Target / Activity Key Findings from Contour Maps
3D-QSAR 2-phenyl-2,3-dihydrobenzofurans Antileishmanial Activity Steric bulk from an acrylate (B77674) unit and bulky alkoxy groups were found to increase activity. mdpi.com
CoMFA & CoMSIA Benzofuran derivatives Lysine-specific demethylase 1 (LSD1) Inhibition Contour maps were used to identify key structural features, leading to the design of five new molecules with predicted higher inhibitory activity. researchgate.net

Structure Activity Relationship Sar and Lead Optimization Studies

Influence of Hydroxyl and Methoxy (B1213986) Substituents on Biological Potency

The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzofuran (B130515) skeleton play a significant role in modulating the biological potency of its derivatives. The phenolic hydroxyl group, in particular, has been identified as a crucial element for anticancer activity. nih.gov This is largely because the hydrogen-donating capability of the -OH group facilitates favorable interactions with biological targets, thereby inducing cytotoxic properties. nih.gov

Conversely, the strategic placement of methoxy groups can also enhance potency. For instance, a derivative featuring a methyl group at the C-3 position and a methoxy group at the C-6 position of the benzofuran ring demonstrated significantly higher activity—two to four times greater than its unsubstituted counterpart. nih.gov In contrast, moving the methoxy group to the C-7 position resulted in a three to tenfold reduction in activity, highlighting the positional importance of this substituent. nih.gov Furthermore, studies have suggested that the absence of a methoxy substituent on a heterocyclic ring coupled to the benzofuran core can be detrimental to its cytotoxic activity. nih.gov The effect of methoxy substitution has also been linked to the phenolic-hydrogen bond dissociation enthalpy, which is a key parameter in the antioxidant activity of these compounds. researchgate.net

Impact of Substituent Position on Antimicrobial Activity

The position of various substituents on the benzofuran ring is a critical determinant of the antimicrobial activity of its derivatives. SAR studies have revealed that specific substitution patterns can dramatically enhance or diminish antibacterial and antifungal efficacy. For example, substitutions at the C-6 and C-3 positions of the benzofuran core have been found to significantly influence antibacterial activity and strain specificity. nih.gov

Compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activity against a range of bacterial strains. nih.gov Similarly, hydroxyl substituents at the C-3 and C-4 positions contribute to good antibacterial properties. nih.gov However, placing a hydroxyl group at the C-2 position does not appear to increase activity. nih.gov The nature of the substituent also matters; electron-withdrawing groups located at the ortho position of the benzofuran ring tend to increase potency, whereas electron-donating groups can weaken antimicrobial activity. nih.gov

The following table summarizes the impact of substituent position on the antibacterial activity of selected benzofuran derivatives against S. aureus and Methicillin-resistant S. aureus (MRSA).

CompoundSubstituent PositionActivity (MIC₈₀ µg/mL) vs. S. aureusActivity (MIC₈₀ µg/mL) vs. MRSAReference
14 Hydroxyl at C-40.390.78 nih.gov
15 Hydroxyl at C-60.78 - 3.120.78 - 3.12 nih.gov
16 Hydroxyl at C-60.78 - 3.120.78 - 3.12 nih.gov

This table is for illustrative purposes based on the provided text. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Role of Halogenation in Modulating Cytotoxicity and Biological Activities

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—into the benzofuran structure is a well-established strategy for enhancing cytotoxic and anticancer activities. nih.govnih.gov This significant increase in potency is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen on the benzofuran ring is a critical factor influencing its biological effect. mdpi.comnih.gov For example, placing a fluorine atom at the para position (position 4) of a 2-benzofuranyl ring led to a twofold increase in potency and inhibitory activity, likely due to more favorable hydrophobic interactions. mdpi.comnih.gov Research has also indicated that brominated derivatives tend to be more cytotoxic than their chlorine-containing counterparts. nih.gov In many cases, the halogen atom is attached to an alkyl or acetyl chain rather than directly to the benzofuran ring, a placement that does not diminish the compound's cytotoxic activity. mdpi.comnih.gov

One study highlighted a brominated derivative, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which showed remarkable and selective toxicity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively, while showing no toxicity toward normal cells. researchgate.net

The table below presents the in vitro inhibitory activities of various halogenated benzofuran derivatives against several cancer cell lines.

CompoundHalogen/PositionCell LineIC₅₀ (µM)Reference
1 Bromine on methyl at C-3K5625 nih.gov
1 Bromine on methyl at C-3HL600.1 nih.gov
5 Fluorine at C-4 of 2-benzofuranyl-0.43 mdpi.comnih.gov
6 Chlorine in benzene (B151609) ringA549, HeLa, MCF-7, SGC7901Strong Activity nih.gov
Unnamed BromineHepG23.8 nih.gov
Unnamed BromineA5493.5 nih.gov

IC₅₀ (Inhibitory Concentration 50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Effects of Various Functional Groups on Enzyme Inhibitory Activities

The introduction of diverse functional groups onto the benzofuran scaffold has led to the development of potent inhibitors for various enzymes. SAR studies have shown that the type and position of these functional groups are key to achieving high inhibitory activity.

For instance, a series of 2-phenylbenzofuran (B156813) derivatives bearing a diphenylmethylcarbamoyl group were evaluated for their ability to inhibit testosterone (B1683101) 5-alpha-reductase. nih.gov The study found that derivatives with the carbamoyl (B1232498) group at the 6-position of the benzofuran ring were generally more potent inhibitors than those with the same group at the 5-position. nih.gov

Other research has focused on developing benzofuran derivatives as inhibitors for enzymes relevant to neurodegenerative diseases and cancer. Benzofuran-3-yl-(indol-3-yl)maleimides have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), with some compounds showing picomolar inhibitory activity. pharmatutor.org Additionally, certain benzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. mdpi.com The position of hydroxyl groups on a 2-benzyl ring and the placement of halogen atoms on the benzofuran nucleus have been shown to have an important influence on butyrylcholinesterase inhibitory activity. sciforum.net

Strategies for Enhancing Selectivity and Efficacy

A primary goal of lead optimization is to enhance the selectivity and efficacy of a drug candidate, thereby maximizing its therapeutic effect while minimizing off-target effects. Several strategies have proven effective for benzofuran-based compounds.

One prominent strategy is the hybridization of the benzofuran scaffold with other known bioactive pharmacophores. mdpi.com Combining benzofuran with moieties such as chalcone (B49325), triazole, piperazine, or imidazole (B134444) can produce hybrid molecules with synergistic cytotoxic effects. mdpi.comnih.gov

Fine-tuning the substitution pattern on the benzofuran ring is another critical approach. As previously discussed, the specific placement of halogens can lead to more favorable hydrophobic interactions and improved potency. mdpi.comnih.gov Furthermore, the introduction of hydrophilic groups, such as piperidine (B6355638), can significantly improve a compound's physicochemical properties, which is often crucial for drug development. mdpi.com

Structural modifications to the core itself can also yield benefits. For example, altering a 2-benzylbenzofuran to a 2-alkylbenzofuran can improve the steric effect and charge distribution of the compound, leading to better interaction with its biological target. mdpi.com Ultimately, these strategies aim to optimize the molecule's structure to achieve maximal interaction with the target enzyme or receptor, thereby increasing its potential as a therapeutic agent. sciforum.net

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Complex Benzofuran (B130515) Carbaldehydes

While numerous methods exist for synthesizing the benzofuran core, the creation of complex, multi-substituted derivatives like 7-Hydroxy-1-benzofuran-5-carbaldehyde efficiently and with high yields remains a challenge. jocpr.com Future research will likely focus on developing more sophisticated and sustainable synthetic strategies.

Key areas of development include:

Transition-Metal Catalysis: Expanding the use of catalysts beyond palladium, such as nickel, copper, and ruthenium, offers pathways to new reactions under milder, more environmentally friendly conditions. nih.govthieme.de Nickel-catalyzed intramolecular nucleophilic addition, for example, has emerged as a versatile method for creating substituted benzofurans. thieme.de

C-H Functionalization: Direct C-H activation and functionalization are powerful techniques for introducing substituents onto the benzofuran scaffold without the need for pre-functionalized starting materials. mdpi.com Leveraging directing groups, such as 8-aminoquinoline, can enable the precise arylation of specific positions on the benzofuran ring, allowing for the rapid assembly of molecular complexity. mdpi.com

One-Pot and Tandem Reactions: Designing multi-step reactions that occur in a single vessel (one-pot) improves efficiency by reducing purification steps and solvent waste. nih.gov Future methodologies will aim to combine steps like cyclization and functionalization into seamless tandem or cascade sequences, such as the palladium-catalyzed tandem Heck reaction/oxidative cyclization. nih.gov

Photocatalysis and Electrochemistry: The use of visible light and electrochemistry represents a green and innovative approach to drive chemical reactions. nih.gov These methods can enable unique cyclization and functionalization pathways that are not accessible through traditional thermal methods. scienceopen.comnih.gov

A recent breakthrough from Japanese researchers highlighted a novel synthesis method for producing highly complex benzofurans based on an unusual substituent migration, unlocking a new family of organic chemicals from easily accessible starting materials. medium.com Such innovative strategies will be crucial for building libraries of complex benzofuran carbaldehydes for biological screening.

Advanced Computational Approaches in Drug Discovery and Design

Computational chemistry has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. frontiersin.org For benzofuran derivatives, these approaches can provide deep insights into their biological activity and guide the design of new, more potent therapeutic agents.

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) will continue to be used to build predictive models that correlate the chemical structure of benzofuran derivatives with their biological activity. nih.gov These models can screen virtual libraries of compounds to prioritize those with the highest predicted potency.

Molecular Docking and Dynamics: These techniques simulate the interaction between a benzofuran derivative and its biological target (e.g., an enzyme or receptor) at the atomic level. researchgate.net Molecular docking can predict the preferred binding mode and affinity, while molecular dynamics simulations can reveal the stability of the ligand-protein complex over time. nih.gov These studies are crucial for understanding the mechanism of action and for designing modifications that enhance binding.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. frontiersin.org These models can then be used to search vast chemical databases for novel benzofuran scaffolds that fit the required criteria.

Virtual Screening: Combining these computational methods into a cohesive virtual screening protocol allows researchers to evaluate millions of potential drug candidates in silico, dramatically narrowing the number of compounds that need to be synthesized and tested in the lab. nih.gov

By integrating these computational tools, researchers can more rationally design benzofuran carbaldehyde derivatives with optimized properties for specific therapeutic applications, such as improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action

Benzofuran derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govmdpi.com However, the full range of their biological targets and the precise mechanisms through which they exert their effects are not completely understood. A significant future direction is the systematic exploration of new molecular targets and signaling pathways modulated by these compounds.

Promising areas for investigation include:

Anticancer Targets: While benzofurans are known to target tubulin polymerization and various kinases like VEGFR-2, future work will aim to identify novel targets within cancer cells. nih.govtandfonline.com This includes exploring their effects on pathways related to apoptosis, cell cycle regulation, and hypoxia-inducible factor (HIF-1). mdpi.comtandfonline.com For example, certain benzofuran-based hybrids have been designed as dual inhibitors of PI3K and VEGFR-2. researchgate.net

Neurodegenerative Diseases: In the context of Alzheimer's disease, research has focused on benzofurans as inhibitors of cholinesterases (AChE/BChE), BACE1, and beta-amyloid (Aβ) fibril formation. nih.govresearchgate.net Future studies could explore their potential to modulate other targets involved in neuroinflammation, oxidative stress, and tau pathology.

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of drugs with new mechanisms of action. Research into benzofuran carbaldehydes and their derivatives could uncover novel antibacterial or antifungal targets, moving beyond general cell membrane disruption to specific enzyme inhibition. bepls.com

Enzyme Inhibition: Many benzofurans act as enzyme inhibitors. Systematic screening against panels of enzymes, such as monoamine oxidases (MAOs) for depression or Parkinson's disease, could reveal unexpected therapeutic opportunities. nih.gov

Identifying these new targets will not only open up new therapeutic avenues but also provide a deeper understanding of the fundamental biology underlying various diseases.

Design of Multifunctional Benzofuran Derivatives

Many complex diseases, such as cancer and Alzheimer's, are multifactorial, involving multiple pathological pathways. nih.govresearchgate.net This has spurred a shift in drug design from a "one target, one molecule" approach to the development of multifunctional ligands, or multi-target-directed ligands (MTDLs), that can modulate several targets simultaneously. researchgate.net The benzofuran scaffold is an ideal platform for creating such hybrid molecules.

Future design strategies will focus on:

Molecular Hybridization: This involves covalently linking the benzofuran scaffold to another pharmacophore known to be active against a different target. For example, benzofuran-hydrazone derivatives have been synthesized that combine the properties of both moieties to act as multifunctional agents with antioxidant, antiproliferative, and photoprotective activities. nih.govunica.itresearchgate.net

Alzheimer's Disease MTDLs: Researchers have designed hybrids of benzofuran and 8-hydroxyquinoline, which show promise in both inhibiting Aβ aggregation and acting as iron chelators, addressing two key aspects of Alzheimer's pathology. researchgate.net

Anticancer Hybrids: The conjugation of benzofuran with other anticancer scaffolds like isatin, pyrazole (B372694), or imidazole (B134444) has been shown to produce synergistic cytotoxic effects against various cancer cell lines. mdpi.comtandfonline.com

Dual-Action Agents: Developing single molecules that combine, for instance, anti-inflammatory and analgesic properties, or antimicrobial and anti-biofilm activities, could lead to more effective treatments with potentially lower risks of drug-drug interactions compared to polypharmacy.

The design of these multifunctional derivatives requires a sophisticated understanding of the structure-activity relationships for each component, often aided by the computational approaches mentioned previously. researchgate.net

Integration of Synthetic Biology and Chemoenzymatic Approaches

While traditional chemical synthesis remains dominant, the integration of biological systems offers powerful and sustainable alternatives for producing complex molecules. Synthetic biology and chemoenzymatic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations that are often difficult to achieve with conventional chemistry.

Future prospects in this area include:

Enzymatic Functionalization: Using enzymes like oxidoreductases, transferases, or hydrolases to perform specific reactions on a synthetic benzofuran carbaldehyde precursor. This could involve, for example, the highly selective hydroxylation or glycosylation of the benzofuran ring, creating derivatives that are challenging to synthesize chemically.

Engineered Biosynthetic Pathways: Re-engineering the metabolic pathways of microorganisms (like bacteria or yeast) to produce benzofuran scaffolds from simple starting materials. While complex, this synthetic biology approach could provide a renewable and environmentally friendly source of these core structures.

Chemoenzymatic Synthesis: This hybrid approach combines conventional chemical synthesis with enzymatic steps. For instance, a benzofuran core could be synthesized chemically, followed by an enzymatic step to resolve a racemic mixture or add a functional group with high stereoselectivity. This strategy harnesses the strengths of both disciplines to create efficient and precise synthetic routes.

Although still a nascent field for benzofuran synthesis, these bio-inspired approaches hold immense promise for the sustainable and efficient production of novel, complex, and enantiomerically pure benzofuran carbaldehydes for drug discovery and other applications.

Q & A

Basic: What are the optimal synthetic routes for 7-Hydroxy-1-benzofuran-5-carbaldehyde, and how do reaction conditions influence yield?

A two-step strategy involving cyclization followed by oxidation is commonly employed for analogous benzofuran aldehydes. For example, cyclization of hydroxy-substituted precursors (e.g., via acid-catalyzed or transition-metal-mediated reactions) forms the benzofuran core, followed by oxidation of a methyl or hydroxymethyl group to the aldehyde using reagents like MnO₂ or Dess-Martin periodinane . Solvent choice (e.g., DMSO for solubility) and temperature (60–100°C) critically affect regioselectivity and purity. Evidence from NMR data (e.g., 1^1H/13^13C) in similar compounds confirms the need for precise stoichiometric control to avoid over-oxidation byproducts .

Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed?

Regioselectivity is influenced by protecting group strategies and catalyst design. For instance, temporary protection of the 7-hydroxy group (e.g., with acetyl or TBS groups) during cyclization prevents unwanted side reactions. Transition-metal catalysts (e.g., Pd or Cu) can direct coupling reactions to specific positions. Computational modeling (DFT) aids in predicting reactive sites, while tandem LC-MS monitoring tracks intermediate formation . Recent studies highlight the use of directing groups (e.g., boronic esters) to enhance selectivity in benzofuran functionalization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm aldehyde formation (δ ~9.8–10.2 ppm for CHO). Aromatic proton splitting patterns resolve substitution on the benzofuran ring .
  • FT-IR : Strong absorption at ~1680–1720 cm⁻¹ confirms the aldehyde carbonyl group. Hydroxy group stretching (~3200–3600 cm⁻¹) indicates hydrogen bonding .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₉H₆O₃ at m/z 162.03) .

Advanced: How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Discrepancies often arise from polymorphism or solvent-dependent conformations. Single-crystal X-ray diffraction (using SHELXL or ORTEP-3) provides definitive bond lengths/angles, while variable-temperature NMR identifies dynamic effects (e.g., keto-enol tautomerism). For example, hydrogen bonding between the 7-hydroxy and aldehyde groups may lead to disordered structures in XRD, necessitating refinement with twinning algorithms . Cross-validation with DFT-optimized geometries (e.g., Gaussian calculations) reconciles experimental and theoretical data .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antioxidant assays : DPPH radical scavenging or FRAP tests quantify redox activity linked to the phenolic hydroxy group .
  • Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or oxidoreductases) assess binding affinity. LC-MS monitors substrate conversion in real time .
  • Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HepG2 or MCF-7) evaluate IC₅₀ values, with HPLC purity checks to exclude false positives from impurities .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Systematic substituent modulation at positions 2, 3, and 6 clarifies SAR trends:

  • Electron-withdrawing groups (e.g., Cl or NO₂) at position 3 enhance electrophilicity, improving enzyme inhibition.
  • Methylation of the 7-hydroxy group reduces solubility but increases metabolic stability .
  • 3D-QSAR models (e.g., CoMFA) map steric/electronic requirements for target binding. Docking simulations (AutoDock Vina) predict interactions with proteins like cytochrome P450 .

Basic: What analytical methods validate the purity of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with vanillin-sulfuric acid staining detect hydroxy-containing contaminants .
  • Melting Point : Sharp melting range (e.g., 145–147°C) confirms crystallinity and purity .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

The aldehyde group undergoes nucleophilic attack (e.g., Grignard or hydrazine reactions) due to its electron-deficient carbonyl carbon. Steric hindrance from the benzofuran ring directs nucleophiles to the less hindered face. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on nucleophile concentration. Isotope labeling (18^{18}O in CHO) tracks oxygen exchange in protic solvents, confirming reversible hemiacetal formation .

Basic: How is this compound quantified in complex matrices?

  • LC-MS/MS : MRM transitions (e.g., m/z 162→134 for quantification) ensure specificity in biological samples .
  • Derivatization : Reaction with 2,4-dinitrophenylhydrazine (DNPH) forms UV-active hydrazones for spectrophotometric detection (λ = 370 nm) .

Advanced: How can contradictory bioactivity data across studies be critically analyzed?

Conflicting results often stem from assay variability (e.g., cell line heterogeneity) or compound degradation. Meta-analyses should:

  • Compare protocols (e.g., serum concentration in cell culture).
  • Validate stability under assay conditions (e.g., pH 7.4, 37°C) via accelerated degradation studies.
  • Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.